molecular formula C23H13FN2O3 B2801850 2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896854-07-2

2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2801850
CAS No.: 896854-07-2
M. Wt: 384.366
InChI Key: RVBDVNARGIPDDA-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromeno-pyrimidine core with phenyl and fluorophenyl substituents, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with 2-fluorobenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst to form the chromeno-pyrimidine core. The reaction conditions often involve refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is unique due to the presence of both fluorophenyl and phenyl substituents, which enhance its chemical stability and biological activity. The specific arrangement of these substituents contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

2-(2-fluorophenyl)-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13FN2O3/c24-17-12-6-4-10-15(17)21-25-22-19(20(27)16-11-5-7-13-18(16)29-22)23(28)26(21)14-8-2-1-3-9-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBDVNARGIPDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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